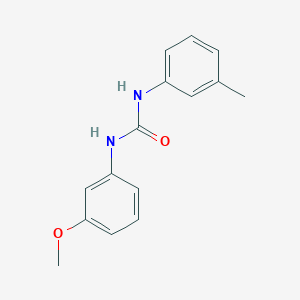
1-(3-Methoxyphenyl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with a methoxy group and the other with a methyl group
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 3-methoxyaniline with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-phenylurea: Lacks the methyl group on the second aromatic ring.
1-(3-Methylphenyl)-3-phenylurea: Lacks the methoxy group on the first aromatic ring.
1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea: The methoxy group is positioned differently on the aromatic ring. The presence and position of the methoxy and methyl groups contribute to the unique chemical and biological properties of this compound.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-6-12(9-11)16-15(18)17-13-7-4-8-14(10-13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
RYADNXJEFFDVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10973272.png)
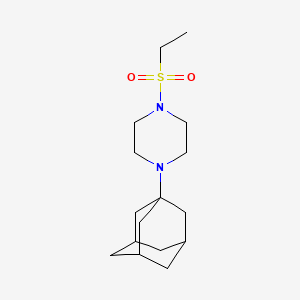
![4-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10973280.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10973285.png)
![2-{Methyl[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10973294.png)
![3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973298.png)
![2-[(2-phenoxybutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10973302.png)
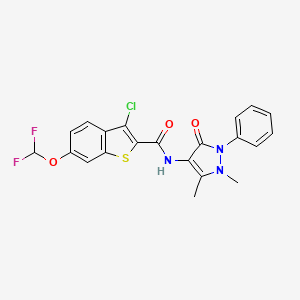

![Methyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate](/img/structure/B10973312.png)
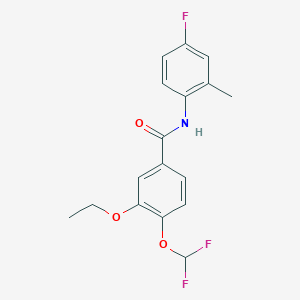
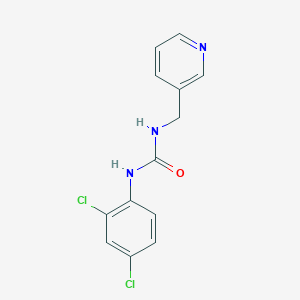

![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10973347.png)
